molecular formula C12H19NO3 B12662467 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol CAS No. 93803-66-8

5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol

Cat. No.: B12662467
CAS No.: 93803-66-8
M. Wt: 225.28 g/mol
InChI Key: OCNSJNPDSQVAHJ-UHFFFAOYSA-N
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Description

5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol is an organic compound that features a cresol moiety substituted with an amino group linked to a 2-(2-methoxyethoxy)ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol typically involves the reaction of o-cresol with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, including distillation and crystallization, are used to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, dyes, and coatings.

Mechanism of Action

The mechanism of action of 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-(2-Methoxyethoxy)ethyl)amino)-m-cresol
  • 5-((2-(2-Methoxyethoxy)ethyl)amino)-p-cresol
  • 5-((2-(2-Methoxyethoxy)ethyl)amino)-phenol

Uniqueness

5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol is unique due to its specific substitution pattern on the cresol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

93803-66-8

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

5-[2-(2-methoxyethoxy)ethylamino]-2-methylphenol

InChI

InChI=1S/C12H19NO3/c1-10-3-4-11(9-12(10)14)13-5-6-16-8-7-15-2/h3-4,9,13-14H,5-8H2,1-2H3

InChI Key

OCNSJNPDSQVAHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCCOCCOC)O

Origin of Product

United States

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